molecular formula C₂₄H₃₀N₆O₃S₃ B1144456 QZ59S-SSS CAS No. 945624-90-8

QZ59S-SSS

Cat. No.: B1144456
CAS No.: 945624-90-8
M. Wt: 546.73
InChI Key:
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Description

QZ59S-SSS is a compound known for its potential as an inhibitor of human P-glycoprotein. This property makes it a valuable candidate for improving the efficacy of cancer chemotherapy by overcoming drug resistance mechanisms .

Preparation Methods

The preparation of QZ59S-SSS involves synthetic routes that are typically carried out under controlled laboratory conditions. The compound is synthesized through a series of chemical reactions that involve the formation of its molecular structure, which includes the elements carbon, hydrogen, nitrogen, oxygen, and sulfur. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

QZ59S-SSS undergoes various types of chemical reactions, including:

Scientific Research Applications

QZ59S-SSS has several scientific research applications, including:

Mechanism of Action

QZ59S-SSS exerts its effects by inhibiting the activity of human P-glycoprotein, a membrane protein that pumps drugs out of cells. By binding to the drug-binding sites of P-glycoprotein, this compound prevents the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets and pathways involved include the H and R drug-binding sites within the P-glycoprotein structure .

Comparison with Similar Compounds

QZ59S-SSS is unique in its high affinity and specificity for P-glycoprotein compared to other similar compounds. Similar compounds include:

This compound stands out due to its competitive inhibition of P-glycoprotein, making it a promising candidate for overcoming drug resistance in cancer therapy.

Properties

CAS No.

945624-90-8

Molecular Formula

C₂₄H₃₀N₆O₃S₃

Molecular Weight

546.73

Synonyms

6,13,20-Trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),7,12(23),14,19(22),21-hexaene-2,9,16-trione, 4,11,18-tris(1-methylethyl)-, (4S,11S,18S)-

Origin of Product

United States

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